molecular formula C23H17F3N2O4 B214121 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Número de catálogo B214121
Peso molecular: 442.4 g/mol
Clave InChI: WDXYBELJSVHFQV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, also known as TFB-TBOA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. In

Aplicaciones Científicas De Investigación

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. Its ability to inhibit EAATs has been shown to increase extracellular levels of glutamate, which can lead to excitotoxicity and neuronal damage. This makes 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the role of glutamate in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mecanismo De Acción

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one acts as a competitive inhibitor of EAATs, binding to the glutamate transport site and preventing the reuptake of glutamate into presynaptic neurons and glial cells. This leads to an increase in extracellular glutamate levels, which can activate both ionotropic and metabotropic glutamate receptors, resulting in excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has been shown to have a number of biochemical and physiological effects, including increased extracellular glutamate levels, decreased EAAT activity, and increased excitotoxicity. These effects can lead to neuronal damage and cell death, making 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one a valuable tool for studying the mechanisms of neurological disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is its ability to selectively inhibit EAATs, making it a valuable tool for studying the role of glutamate in neurological disorders. However, its potent inhibitory effects can also lead to neuronal damage and cell death, making it important to use caution when working with this compound. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a relatively expensive compound, which may limit its use in certain research applications.

Direcciones Futuras

There are a number of future directions for research involving 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, including the development of more selective inhibitors of EAATs, the study of the role of glutamate in various neurological disorders, and the development of new treatments for these disorders. Additionally, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one may have applications in other areas of scientific research, including drug discovery and development, and the study of the mechanisms of other diseases and disorders.

Métodos De Síntesis

The synthesis of 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves several steps, including the condensation of 2-furylamine with 2,2,2-trifluoroacetyl chloride to form 2-furyl-2,2,2-trifluoroacetamide. This intermediate is then reacted with 2,3-dichlorobenzoic acid in the presence of a coupling agent to form the desired product, 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one. This synthesis method has been optimized to produce high yields of pure 6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one, making it an ideal compound for scientific research applications.

Propiedades

Nombre del producto

6,9-bis(2-furyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Fórmula molecular

C23H17F3N2O4

Peso molecular

442.4 g/mol

Nombre IUPAC

6,9-bis(furan-2-yl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C23H17F3N2O4/c24-23(25,26)22(30)28-16-6-2-1-5-14(16)27-15-11-13(18-7-3-9-31-18)12-17(29)20(15)21(28)19-8-4-10-32-19/h1-10,13,21,27H,11-12H2

Clave InChI

WDXYBELJSVHFQV-UHFFFAOYSA-N

SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

SMILES canónico

C1C(CC(=O)C2=C1NC3=CC=CC=C3N(C2C4=CC=CO4)C(=O)C(F)(F)F)C5=CC=CO5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.